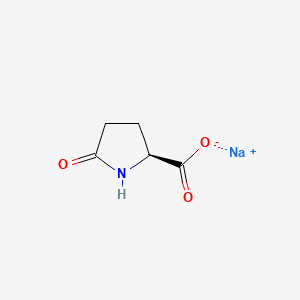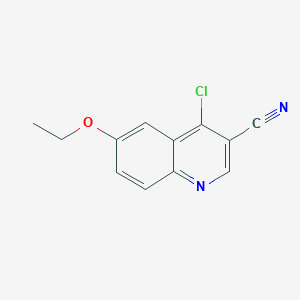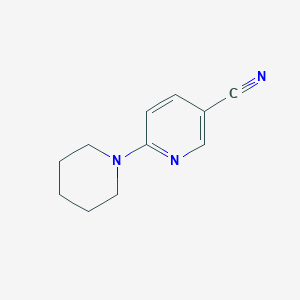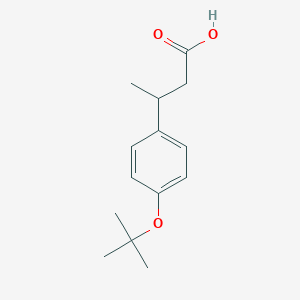
L-glutamate de sodium
Vue d'ensemble
Description
Sodium L-pyroglutamate, also known as sodium 5-oxopyrrolidine-2-carboxylate, is the sodium salt of L-pyroglutamic acid. This compound is a derivative of the amino acid proline and is widely recognized for its excellent moisture-binding properties. It is commonly used in skincare and haircare products due to its ability to retain moisture and improve skin health .
Applications De Recherche Scientifique
Sodium L-pyroglutamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a chiral building block in asymmetric synthesis.
Biology: Sodium L-pyroglutamate is studied for its role in the glutathione cycle and its potential neuroprotective effects.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to modulate glutamate levels in the brain.
Mécanisme D'action
Target of Action
Sodium L-pyroglutamate, also known as PCA, 5-oxoproline, or pidolic acid, is a natural amino acid derivative . It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . Its primary targets are the cells in the skin and hair, where it acts as a humectant.
Mode of Action
The primary mechanism of action of Sodium L-pyroglutamate relates to its ability to attract and bind water molecules. This hygroscopic property makes it a valuable ingredient in cosmetics and personal care products, helping to retain moisture in the skin and hair.
Biochemical Pathways
Sodium L-pyroglutamate is a metabolite in the glutathione cycle . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .
Pharmacokinetics
It is known that it can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water . More research is needed to fully understand its pharmacokinetics.
Result of Action
Sodium L-pyroglutamate has a significant impact on skin and hair hydration due to its hygroscopic properties. By attracting and binding water molecules, it helps to retain moisture, leading to healthier and more vibrant skin and hair.
Analyse Biochimique
Biochemical Properties
Sodium L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the glutathione cycle. It is formed from glutathione through the action of the enzyme gamma-glutamyl cyclotransferase. This compound is then converted back to glutamate by the enzyme 5-oxoprolinase . Sodium L-pyroglutamate interacts with various enzymes and proteins, including gamma-glutamyl cyclotransferase and 5-oxoprolinase, facilitating the conversion processes within the glutathione cycle. These interactions are essential for maintaining cellular redox balance and detoxification processes.
Cellular Effects
Sodium L-pyroglutamate has notable effects on cellular processes. It influences cell function by acting as a precursor for glutamate, which is a critical neurotransmitter in the brain. This compound can affect cell signaling pathways, particularly those involving glutamate receptors. Additionally, sodium L-pyroglutamate impacts gene expression and cellular metabolism by modulating the levels of glutathione, a vital antioxidant . In the brain, it opposes the action of glutamate, potentially affecting neurotransmission and neuroprotection .
Molecular Mechanism
At the molecular level, sodium L-pyroglutamate exerts its effects through several mechanisms. It binds to specific enzymes such as gamma-glutamyl cyclotransferase and 5-oxoprolinase, facilitating the conversion of glutathione to glutamate and vice versa . This binding interaction is crucial for the regulation of the glutathione cycle. Additionally, sodium L-pyroglutamate can influence enzyme activity, either inhibiting or activating specific pathways, which in turn affects cellular redox states and detoxification processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium L-pyroglutamate can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that sodium L-pyroglutamate remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term effects on cellular function include alterations in glutathione levels and potential impacts on cellular metabolism and redox balance.
Dosage Effects in Animal Models
The effects of sodium L-pyroglutamate in animal models vary with different dosages. At lower doses, it may enhance cellular functions by maintaining optimal glutathione levels. At higher doses, sodium L-pyroglutamate can exhibit toxic effects, potentially leading to neurotoxicity and disruptions in cellular metabolism . Threshold effects have been observed, indicating that there is a fine balance between beneficial and adverse effects depending on the dosage administered.
Metabolic Pathways
Sodium L-pyroglutamate is involved in several metabolic pathways, primarily the glutathione cycle. It is converted from glutathione by gamma-glutamyl cyclotransferase and then back to glutamate by 5-oxoprolinase . These enzymes and cofactors are essential for the proper functioning of the glutathione cycle, which plays a critical role in detoxification and maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, sodium L-pyroglutamate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of sodium L-pyroglutamate across cellular membranes, ensuring its availability for biochemical reactions . The distribution of this compound is crucial for its role in maintaining cellular homeostasis and supporting various metabolic processes.
Subcellular Localization
Sodium L-pyroglutamate is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments . Targeting signals and post-translational modifications may direct sodium L-pyroglutamate to specific organelles, ensuring its involvement in critical biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium L-pyroglutamate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid at high temperatures, typically around 180°C, which results in the loss of a water molecule and the formation of L-pyroglutamic acid. The subsequent neutralization of L-pyroglutamic acid with sodium hydroxide yields sodium L-pyroglutamate .
Industrial Production Methods: In industrial settings, sodium L-pyroglutamate is produced by fermenting L-glutamic acid using specific strains of bacteria. The fermentation process is followed by purification and crystallization steps to obtain the final product. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium L-pyroglutamate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, sodium L-pyroglutamate can hydrolyze to form L-pyroglutamic acid and sodium hydroxide.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Amidation: Sodium L-pyroglutamate can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Amidation: Amines, coupling agents (e.g., dicyclohexylcarbodiimide).
Major Products:
Hydrolysis: L-pyroglutamic acid and sodium hydroxide.
Esterification: Esters of L-pyroglutamic acid.
Amidation: Amides of L-pyroglutamic acid.
Comparaison Avec Des Composés Similaires
L-pyroglutamic acid: The parent compound of sodium L-pyroglutamate, with similar moisture-binding properties but different solubility characteristics.
Sodium D-pyroglutamate: The D-enantiomer of sodium L-pyroglutamate, which may have different biological activities.
Sodium glutamate: Another sodium salt of an amino acid, commonly used as a flavor enhancer in food.
Uniqueness: Sodium L-pyroglutamate is unique due to its high solubility in water and its ability to function as a humectant in various formulations. Its role in the glutathione cycle also distinguishes it from other similar compounds, making it valuable in both research and industrial applications .
Propriétés
IUPAC Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCXAMJWCDHFM-DFWYDOINSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183074 | |
| Record name | Sodium pidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28874-51-3 | |
| Record name | Sodium pidolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028874513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium pidolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 5-oxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PIDOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V74VH163T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of Sodium L-Pyroglutamate Trihydrate tell us about its material properties?
A1: The study ["The crystal structure of sodium L-Pyroglutamate trihydrate ( sodium pidolate trihydrate )"] [] reveals that the compound exists as a trihydrate in its crystalline form. This means that three water molecules are present per molecule of Sodium L-Pyroglutamate in the crystal lattice. This information is crucial for understanding the compound's stability, solubility, and potential applications. For instance, the presence of water molecules in the crystal structure might influence its hygroscopic nature and its behavior in different solvents. Further research is needed to fully elucidate the relationship between the crystal structure and the material properties of Sodium L-Pyroglutamate Trihydrate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















